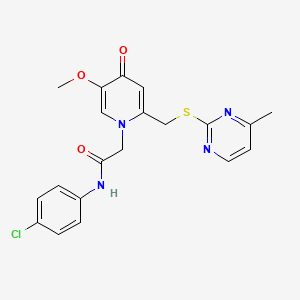

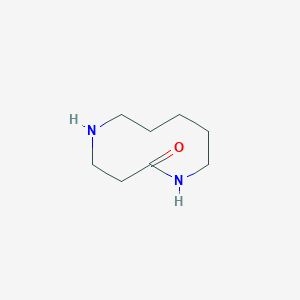

![molecular formula C19H15ClN4O4S B2410414 5-クロロ-N-(2-(4-メトキシフェニル)-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)-2-ニトロベンザミド CAS No. 392255-81-1](/img/structure/B2410414.png)

5-クロロ-N-(2-(4-メトキシフェニル)-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)-2-ニトロベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H15ClN4O4S and its molecular weight is 430.86. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物に関連する誘導体の薬理学的スクリーニングにより、有望な抗炎症作用が明らかになりました。 研究者は、これらの化合物の多くが、毒性が低く、良好な抗炎症作用を示すことを発見しました .

- ピラゾールは、抗マラリア効果について調査されています。 この化合物の具体的な活性はさらなる調査が必要ですが、その構造的特徴はマラリア対策における可能性を示唆しています .

- この化合物の誘導体は、細胞毒性について評価されました。 それらのいくつかは、in vitroで細胞毒性効果を示し、IC50値は0.426〜4.943μMの範囲でした .

- アゾール環を含む化合物は、その多様な薬理学的活性のために注目を集めています。 この化合物は、アゾール部分を有しており、このカテゴリーに属します .

抗炎症作用

抗リーシュマニア活性

抗マラリアの可能性

細胞毒性と抗がん活性

アゾール環の生物活性

ヘテロ環化学と創薬

要約すると、化合物「5-クロロ-N-(2-(4-メトキシフェニル)-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)-2-ニトロベンザミド」は、さまざまな治療分野において有望です。その抗炎症、抗リーシュマニア、抗マラリア、細胞毒性特性により、さらなる調査と潜在的な創薬のための興味深い対象となっています。研究者たちは、その生物学的効果と作用機序を調査し続けています。 特定の側面に関するより詳細な情報が必要な場合は、お気軽にお問い合わせください

作用機序

Target of Action

Similar compounds have been found to have diverse pharmacological effects .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit a range of biological activities, such as anti-inflammatory, antiviral, and antimicrobial activities .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

Similar compounds have been found to exhibit good anti-inflammatory activities and less toxicity , which might suggest favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, such as anti-inflammatory, antiviral, and antimicrobial activities .

Action Environment

The pharmacological activities of many compounds containing azole rings have been reported , suggesting that they may be stable under various environmental conditions.

特性

IUPAC Name |

5-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O4S/c1-28-13-5-3-12(4-6-13)23-18(15-9-29-10-16(15)22-23)21-19(25)14-8-11(20)2-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBOGSAPFYJIMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

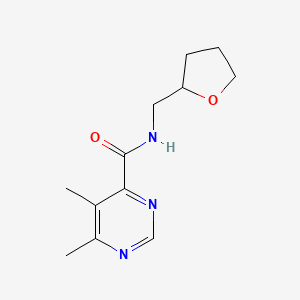

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)

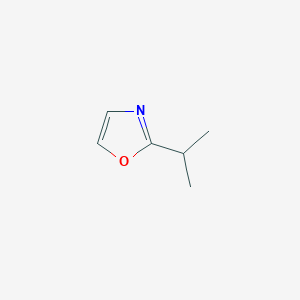

![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)

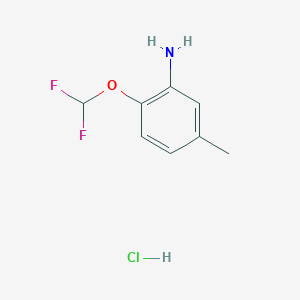

![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)

![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

![2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410351.png)